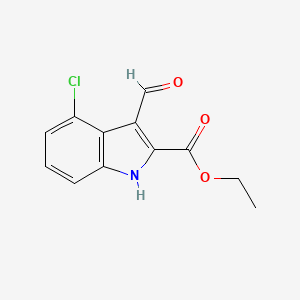

Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-7(6-15)10-8(13)4-3-5-9(10)14-11/h3-6,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHOFZWIZXPWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC=C2Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242112 | |

| Record name | Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43142-77-4 | |

| Record name | Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43142-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate typically involves the formylation of ethyl indole-2-carboxylate. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . The reaction proceeds under mild conditions and yields the desired formylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Ethyl 4-chloro-3-carboxy-1H-indole-2-carboxylate.

Reduction: Ethyl 4-chloro-3-hydroxymethyl-1H-indole-2-carboxylate.

Substitution: Ethyl 4-substituted-3-formyl-1H-indole-2-carboxylate.

Scientific Research Applications

Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate with structurally analogous indole derivatives, emphasizing substituent effects, synthetic pathways, and functional properties.

Structural and Functional Group Comparison

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | 4-Cl, 3-CHO | C₁₂H₁₀ClNO₃ | 251.67 | Formyl, ester, chloro |

| Ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate | 7-Cl, 3-CHO | C₁₂H₁₀ClNO₃ | 251.67 | Formyl, ester, chloro |

| Ethyl 4-fluoro-1H-indole-2-carboxylate | 4-F | C₁₁H₁₀FNO₂ | 207.20 | Ester, fluoro |

| Ethyl 4-isopropyl-1H-indole-2-carboxylate | 4-isopropyl | C₁₄H₁₇NO₂ | 231.29 | Ester, isopropyl |

Key Observations:

- Positional Isomerism: The 4-chloro and 7-chloro isomers (both C₁₂H₁₀ClNO₃) differ in electronic distribution due to chlorine placement. The 4-chloro derivative likely exhibits stronger electron-withdrawing effects at the indole core, influencing reactivity in condensation or nucleophilic substitution reactions .

- Functional Group Impact: The formyl group at position 3 in the target compound distinguishes it from non-formylated analogs (e.g., ethyl 4-fluoroindole-2-carboxylate). This group enables further functionalization, such as Schiff base formation or Knoevenagel condensations, as demonstrated in reactions with aminothiazolones .

Physicochemical and Reactivity Differences

- Melting Points and Stability: this compound is expected to exhibit higher melting points than non-halogenated analogs due to stronger intermolecular forces (e.g., dipole-dipole interactions from Cl and CHO groups). However, specific data are unavailable in the provided evidence.

- Reactivity: The formyl group facilitates condensation reactions (e.g., with amines or thiols) to generate bioactive derivatives, as seen in the synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives . The chloro substituent at position 4 may sterically hinder electrophilic attacks at adjacent positions while directing reactions to the formyl group or indole nitrogen .

Biological Activity

Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate is a compound of significant interest within the realm of medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of the Compound

This compound belongs to the indole family, characterized by its unique structure:

- Chloro Group : Positioned at the 4th carbon.

- Formyl Group : Located at the 3rd carbon.

- Ethyl Ester Group : Found at the 2nd carbon of the indole ring.

This structural configuration contributes to its reactivity and biological properties, making it a valuable target for research in drug development.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, notably:

- Indoleamine 2,3-Dioxygenase (IDO) : Inhibition of IDO can modulate immune responses, particularly in cancer therapy.

- p38 MAP Kinase : Inhibition of this kinase is associated with anti-inflammatory effects.

These interactions suggest that the compound may play a role in regulating important biochemical pathways involved in immune response and inflammation.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways : It modulates pathways that affect cellular metabolism and growth.

- Gene Expression : Alters transcription factor activity, leading to significant changes in gene expression profiles.

The mechanism of action involves several key interactions at the molecular level:

- Binding to Specific Biomolecules : The compound binds to enzymes or receptors, leading to either inhibition or activation.

- Nucleophilic Addition Reactions : The formyl group participates in these reactions, while the chloro group may undergo substitution reactions.

- Temporal and Dosage Effects : The biological effects vary with dosage; lower doses may provide therapeutic benefits while higher doses could lead to toxicity.

Anticancer Activity

In a study evaluating the effects of this compound on various cancer cell lines, researchers found significant inhibition of cell growth. For instance:

- MDA-MB-231 (breast cancer) Cells : The compound inhibited cell growth at concentrations as low as 1 μM. Flow cytometry analysis revealed enhanced caspase-3 activity, indicating apoptosis induction.

Antimicrobial Activity

Another study assessed the antimicrobial properties against common bacterial strains:

- The results demonstrated effective inhibition of microbial growth at low concentrations, suggesting its potential as a novel antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Target/Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1 | Inhibition of growth; apoptosis induction |

| Antimicrobial | Various Bacterial Strains | Low concentrations | Effective microbial growth inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate?

- Methodology : The compound is typically synthesized via condensation reactions. For example, reacting 3-formyl-1H-indole-2-carboxylate derivatives with halogenated reagents under reflux conditions in acetic acid. Sodium acetate is often used as a catalyst, and the reaction is monitored via thin-layer chromatography (TLC) . Purification involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., formyl, chloro, ester groups) and confirms indole core integrity.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., C₁₂H₁₀ClNO₃, MW 251.71 g/mol) .

- Infrared (IR) Spectroscopy : Detects functional groups (C=O stretch of ester at ~1700 cm⁻¹, aldehyde C=O at ~2800 cm⁻¹).

Q. How do the functional groups (chloro, formyl, ester) influence its reactivity?

- Chloro Group : Directs electrophilic substitution to positions 4 and 6 of the indole ring, enabling regioselective modifications .

- Formyl Group : Participates in condensation reactions (e.g., with amines or thiazolidinones to form Schiff bases or heterocyclic derivatives) .

- Ester Group : Hydrolyzes to carboxylic acids under basic conditions, facilitating further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in condensation reactions?

- Methodology :

- Temperature : Reflux in acetic acid (110–120°C) maximizes reactivity while minimizing side products .

- Catalyst Loading : Increasing sodium acetate (2.0 equiv vs. 1.0 equiv) improves reaction rates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction dilution with water to precipitate products .

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- X-ray Crystallography : Resolves ambiguities in NMR/IR data by providing absolute configuration (e.g., using SHELXL for refinement ).

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals .

- Computational Modeling : Density Functional Theory (DFT) predicts spectroscopic properties for comparison with experimental data .

Q. How does hydrogen bonding influence the crystal packing of this compound, and what methods are used to analyze it?

- Methodology :

- Graph Set Analysis : Identifies hydrogen-bonding motifs (e.g., R₂²(8) patterns between formyl O and indole NH groups) .

- SHELX Software : Refines crystallographic data to map intermolecular interactions (e.g., C–H···O bonds stabilizing the lattice) .

- Thermal Ellipsoid Plots : Visualize anisotropic displacement parameters to assess molecular rigidity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for derivatives of this compound?

- Methodology :

- Reproducibility Checks : Verify reagent purity (e.g., anhydrous sodium acetate vs. hydrated forms) and reaction atmosphere (N₂ vs. air) .

- Byproduct Identification : Use HPLC-MS to detect side products (e.g., over-oxidized indole derivatives) .

- Statistical Optimization : Design of Experiments (DoE) models (e.g., Central Composite Design) to isolate critical variables (temperature, catalyst ratio) .

Functional Reactivity Table

| Functional Group | Reactivity Type | Example Reaction | Key Reference |

|---|---|---|---|

| Formyl (-CHO) | Condensation | Schiff base formation with amines | |

| Chloro (-Cl) | Nucleophilic Substitution | Replacement with -OH or -NH₂ | |

| Ester (-COOEt) | Hydrolysis | Conversion to carboxylic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.